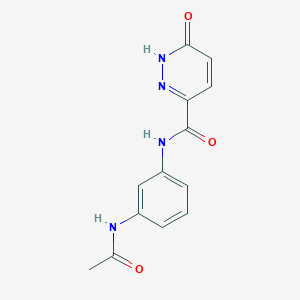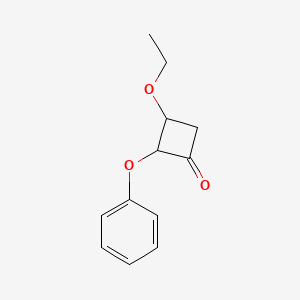![molecular formula C19H23N5O2 B2418493 N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-46-6](/img/structure/B2418493.png)
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex chemical compound known for its diverse applications in various scientific fields. With a structure that involves a triazoloquinoxaline core and an acetamide moiety, this compound has garnered interest due to its unique properties and potential utility in multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves multiple steps, typically starting with the preparation of the triazoloquinoxaline core. This is usually achieved through cyclization reactions involving appropriate substituted anilines and diketones under acidic or basic conditions.
Next, the introduction of the cyclopentyl group can be achieved via nucleophilic substitution reactions, where a cyclopentyl halide is reacted with the triazoloquinoxaline intermediate. Finally, the acetamide moiety is introduced using acylation reactions with acetic anhydride or acyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process often involves optimization of reaction conditions to improve yields and reduce costs, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo a variety of chemical reactions:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, especially involving the acetamide and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions are typical reagents.
Major Products
The major products of these reactions include various derivatives that retain the core structure of the compound but with modifications on the functional groups, resulting in different physical and chemical properties.
Scientific Research Applications
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has found applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves interaction with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline core is known to engage in hydrogen bonding and van der Waals interactions with active sites of proteins, modulating their activity. Pathways involving oxidative stress and inflammatory responses are often implicated in its biological effects.
Comparison with Similar Compounds
Compared to other triazoloquinoxaline derivatives, N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide stands out due to the presence of the cyclopentyl and acetamide groups, which contribute to its unique pharmacokinetic and pharmacodynamic profile.
Similar Compounds
N-cyclopentyl-2-(4-oxo-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-cyclopentyl-2-(4-oxo-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-7(4H)-yl)acetamide
These similar compounds differ mainly in the substituents on the triazoloquinoxaline core and the position of the substituents, which can affect their reactivity and applications.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-2-7-16-21-22-18-19(26)23(12-17(25)20-13-8-3-4-9-13)14-10-5-6-11-15(14)24(16)18/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYFMJWTYFTID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

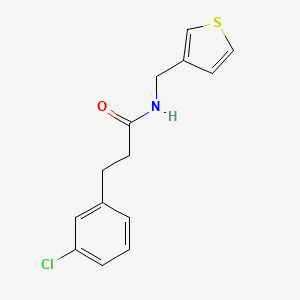
![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)
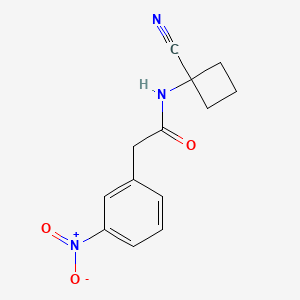

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2418421.png)

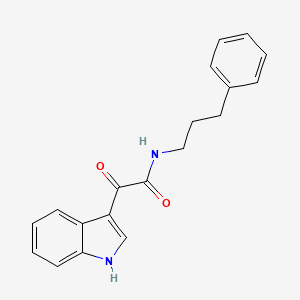
![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)
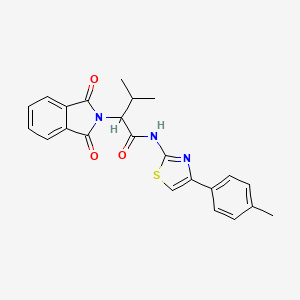
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
